
1,3-Dimethylanthracene
描述
1,3-Dimethylanthracene is an organic compound with the molecular formula C16H14. It is a derivative of anthracene, which consists of three fused benzene rings. The compound is characterized by the presence of two methyl groups attached to the first and third positions of the anthracene ring system. This structural modification imparts unique chemical and physical properties to this compound, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethylanthracene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of anthracene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Another method involves the methylation of anthracene using methyl iodide and a strong base such as potassium tert-butoxide. This reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of anthraquinone derivatives followed by methylation. This process ensures high yields and purity of the final product, making it suitable for various applications.
化学反应分析
Types of Reactions
1,3-Dimethylanthracene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction of this compound can yield dihydroanthracene derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted anthracenes. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated, nitrated, or sulfonated anthracenes.
科学研究应用
1,3-Dimethylanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in photophysical studies.
Biology: The compound is employed in studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Research into the potential therapeutic applications of anthracene derivatives often includes this compound as a reference compound.
Industry: It is used in the production of dyes, pigments, and organic semiconductors.
作用机制
The mechanism of action of 1,3-Dimethylanthracene involves its interaction with molecular targets through various pathways. In photophysical studies, the compound exhibits fluorescence and phosphorescence properties, which are utilized in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound’s ability to undergo photodimerization under UV irradiation is also of interest in the development of photochromic materials.
相似化合物的比较
1,3-Dimethylanthracene can be compared with other anthracene derivatives such as 9,10-Dimethylanthracene and 2,6-Dimethylanthracene. While all these compounds share the anthracene core structure, the position and number of methyl groups significantly influence their chemical and physical properties. For instance, 9,10-Dimethylanthracene exhibits higher fluorescence quantum yields compared to this compound, making it more suitable for certain photophysical applications .
Similar Compounds
- 9,10-Dimethylanthracene
- 2,6-Dimethylanthracene
- Anthracene
- 1,2-Dimethylanthracene
属性
IUPAC Name |
1,3-dimethylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-7-12(2)16-10-14-6-4-3-5-13(14)9-15(16)8-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGZWANKCCQIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403869 | |
| Record name | 1,3-Dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-46-8 | |
| Record name | 1,3-Dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide](/img/structure/B1622692.png)

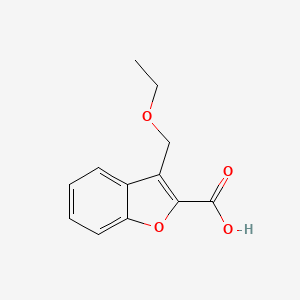
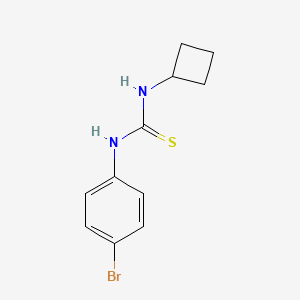
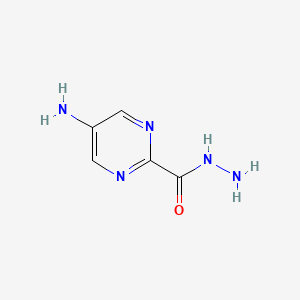
![1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1622700.png)

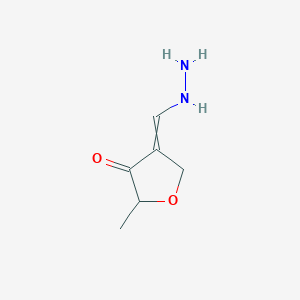
![2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B1622703.png)

![1-[(2,5-dimethylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1622709.png)
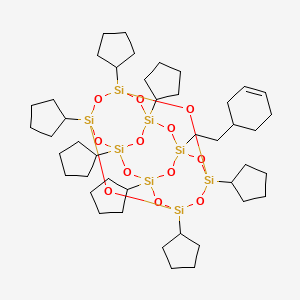

![2-methoxy-N-[(4-methylphenyl)methyl]ethanamine](/img/structure/B1622715.png)
